2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide
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Overview
Description
“2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide” is a chemical compound with the CAS Number: 20491-97-8 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for “2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide” is 1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 90-92 degrees Celsius .Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Potentials : Acetamide derivatives, including those with a structure similar to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, have been synthesized and evaluated for antibacterial potentials. These compounds, particularly those bearing the piperidine moiety, have shown moderate antibacterial activity, especially against Gram-negative strains (Iqbal et al., 2017).
Enzyme Inhibition
- Enzyme Inhibitory Activities : Derivatives of acetamides with piperidine structures have been evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase, displaying promising results (Khalid et al., 2014).
Cancer Research
- Potential Anticancer Applications : Certain acetamide derivatives have been studied for their potential anticancer effects. These compounds, including those with a piperidine base, have shown varying degrees of cytotoxicity against cancer cell lines, highlighting their potential as novel therapeutic agents (Eldeeb et al., 2022).
Molecular Structure and Drug Design
- Structural Analysis for Drug Design : The crystal structures of related acetamide compounds have been analyzed, providing valuable insights for drug design and understanding the molecular interactions critical for their biological activities (Obaleye et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJTECGVSGDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360675 |
Source
|
Record name | 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide | |
CAS RN |
20491-97-8 |
Source
|
Record name | 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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